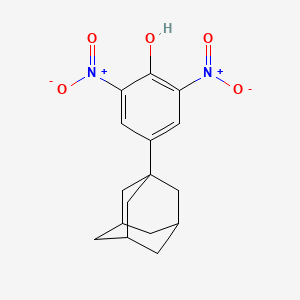

4-(1-Adamantyl)-2,6-dinitrophenol

Description

General Significance of Substituted Phenolic Architectures in Advanced Chemical Research

Substituted phenols are a class of organic compounds of significant interest in advanced chemical research due to their versatile reactivity and presence in numerous applications. nih.gov They serve as crucial intermediates and building blocks in the synthesis of more complex molecules. nih.govrsc.org Modern synthetic methods have been developed to create a wide array of sterically and electronically diverse substituted phenols efficiently. nih.gov These methods often focus on green chemistry principles, aiming for high yields without the need for extensive purification. rsc.org

In the field of catalysis, substituted phenols have been investigated as recyclable organophotoredox catalysts. acs.org For instance, certain substituted phenols can be activated to their phenolate (B1203915) anions, which then act as potent and stable photocatalysts for chemical transformations like the iodosulfonylation of olefins. acs.org A key advantage is their potential for recovery and reuse over multiple reaction cycles without a significant drop in performance. acs.org

From a toxicological and biophysical perspective, substituted phenols are also studied as environmental pollutants that can interact with and modify biological membranes. nih.gov Studies using model systems like liposomes and cells have shown that these compounds can increase membrane fluidity, with nitrophenols being particularly effective at perturbing the membrane's physical properties. nih.gov This interaction highlights the importance of understanding the structure-activity relationships of substituted phenols in biological contexts.

The Adamantane (B196018) Cage: Unique Stereochemical and Electronic Contributions in Molecular Design

Adamantane is a unique, cage-like hydrocarbon (C₁₀H₁₆) whose discovery in 1933 opened a new field of polyhedral organic compound chemistry. wikipedia.org Its structure consists of three fused cyclohexane (B81311) rings in a strain-free arrangement, identical to the carbon framework of a diamond crystal lattice. wikipedia.org This rigid and sterically demanding structure provides a three-dimensional, non-aromatic scaffold that is highly valuable in molecular design.

Key contributions of the adamantane moiety in chemical and medicinal chemistry include:

Rigid Scaffold : Unlike flexible alkyl chains, the adamantane group acts as a rigid, well-defined anchor or spacer. nih.gov This conformational rigidity can help to lock a molecule into a specific three-dimensional orientation, which is crucial for precise interactions with biological targets like enzyme active sites or receptors. nih.gov

Pharmacophore : The adamantane framework itself is a key component in several approved drugs, including antivirals like Amantadine and Rimantadine, and Memantine, used for treating Alzheimer's disease. wikipedia.orgnih.gov Its favorable interactions with lipophilic binding pockets are a recurring theme in its medicinal applications. nih.gov

Carrier System : Beyond being part of an active drug, the adamantane structure is used in drug delivery systems. mdpi.comnih.gov Its unique properties allow it to be used as a building block for larger carrier structures or as an anchor that can lodge within the lipid bilayer of liposomes, facilitating targeted drug delivery. mdpi.comnih.gov

The introduction of an adamantyl group into a molecular structure is a well-established strategy to enhance stability, modulate bioavailability, and provide a robust scaffold for further functionalization. researchgate.netmdpi.com

Dinitrophenol Systems: Fundamental Electronic Properties and Proton Transfer Characteristics

Dinitrophenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with two nitro (–NO₂) groups. The most studied member of this family is 2,4-dinitrophenol (B41442) (DNP). wikipedia.org The fundamental properties of these systems are dominated by the strong electron-withdrawing nature of the nitro groups.

Electronic Properties : The nitro groups pull electron density away from the aromatic ring and the phenolic hydroxyl group. This inductive effect makes the hydroxyl proton significantly more acidic than in phenol itself. This increased acidity facilitates the loss of a proton (H⁺), which is a key aspect of its biological activity.

Proton Transfer and Uncoupling of Oxidative Phosphorylation : Dinitrophenols are well-known as "protonophores" or proton carriers. nih.govquora.com In cellular biochemistry, they can shuttle protons across the inner mitochondrial membrane, dissipating the crucial proton gradient that powers the synthesis of ATP (the cell's main energy currency). nih.govquora.comnih.gov By providing an alternative pathway for protons to re-enter the mitochondrial matrix, DNP "uncouples" the electron transport chain from ATP synthesis. The energy that would have been used to make ATP is instead released as heat. wikipedia.org

Membrane Interaction : The ability to function as a protonophore relies on the molecule's ability to exist in both a protonated (neutral) and deprotonated (anionic) state and to be soluble in the lipid membrane. The neutral, protonated form can diffuse into the membrane, release its proton on the other side, and the resulting anion can then return to repeat the cycle. nih.gov Kinetic studies have explored these proton-transfer reactions in detail. rsc.orgrsc.org

The fundamental characteristics of dinitrophenol systems are therefore their acidity and their ability to disrupt the tightly controlled process of cellular energy production by facilitating unregulated proton transport across membranes.

Research Imperatives for Investigating 4-(1-Adamantyl)-2,6-dinitrophenol

The investigation of this compound is driven by the desire to understand how the unique properties of the adamantane cage modulate the well-established functions of the dinitrophenol system. The specific placement of the bulky adamantyl group at the 4-position, para to the hydroxyl group, and flanked by two nitro groups, creates a novel chemical entity with specific research questions.

Key research imperatives include:

Modulation of Protonophoric Activity : A primary goal is to determine how the massive, lipophilic adamantyl group affects the proton-carrying ability of the dinitrophenol core. Does its lipophilicity enhance the molecule's ability to embed within and traverse lipid membranes? Does its steric bulk hinder the interaction with the membrane or the proton release/uptake process?

Synthesis and Reactivity : The compound serves as a valuable substrate for creating more complex molecules. For example, it has been used in [1+1]-cyclization reactions to synthesize new types of macrocyclic compounds that incorporate both adamantane and phenolic fragments into a larger ring structure. researchgate.net Understanding its reactivity is key to its use as a specialized chemical building block.

Structure-Property Relationships : By studying this molecule, researchers can build a more detailed understanding of how large, non-polar groups influence the electronic environment and reactivity of the dinitrophenol ring. This contributes to fundamental knowledge in physical organic chemistry, allowing for more predictable design of molecules with tailored properties.

The combination of a potent proton-transfer moiety with a bulky, rigid, and lipophilic scaffold makes this compound a compelling target for synthetic and mechanistic studies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 313648-62-3 | bschem.com |

| Molecular Formula | C₁₆H₁₈N₂O₅ | |

| Molecular Weight | 318.32 g/mol | bschem.com |

| Assay | 95% | bschem.com |

Table 2: Properties of Parent Compound Adamantane

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₆ | wikipedia.org |

| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid with camphor-like odor | wikipedia.org |

| Melting Point | 270 °C (sublimes) | wikipedia.org |

| Solubility in Water | Poorly soluble | wikipedia.org |

Table 3: Properties of Parent Compound 2,6-Dinitrophenol (B26339)

| Property | Value | Source |

| Chemical Formula | C₆H₄N₂O₅ | cdc.gov |

| Molar Mass | 184.1 g/mol | cdc.gov |

| Appearance | Yellow solid | cdc.gov |

| Melting Point | 63–64 °C | cdc.gov |

| Water Solubility | 680 mg/L (at 35-36 °C) | cdc.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(1-adamantyl)-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c19-15-13(17(20)21)4-12(5-14(15)18(22)23)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11,19H,1-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXFWZBDGTUMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385406 | |

| Record name | 4-(1-adamantyl)-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313648-62-3 | |

| Record name | 4-(1-adamantyl)-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations

Methodologies for the Synthesis of 4-(1-Adamantyl)-2,6-dinitrophenol

The synthesis of this compound is a multi-step process that typically involves the initial formation of a 4-(1-adamantyl)phenol (B49145) precursor, followed by controlled nitration.

Regioselective Adamantylation of Phenolic Precursors

The introduction of the bulky adamantyl group onto a phenol (B47542) ring is most commonly achieved through Friedel-Crafts alkylation. This reaction involves the electrophilic substitution of a proton on the aromatic ring with an adamantyl carbocation. The regioselectivity of this reaction is crucial for obtaining the desired 4-substituted product.

One common approach is the reaction of phenol with 1-adamantanol (B105290) in the presence of a strong acid catalyst. The choice of catalyst and reaction conditions can influence the ratio of ortho to para isomers. While traditional methods have employed mineral acids like sulfuric acid, cleaner and more recyclable alternatives such as ion-exchange resins have been explored to facilitate a more environmentally friendly process.

Another route involves the use of 1-bromoadamantane (B121549) as the alkylating agent, which can also be catalyzed by Lewis or Brønsted acids. The reaction of phenol with 1-bromoadamantane in the presence of a copper(I) salt catalyst in a solvent like chlorobenzene (B131634) has been shown to produce 2,4-di(1-adamantyl)phenol, indicating that mono-alkylation at the para position is a feasible initial step under controlled conditions. ncert.nic.in

A synthesis for the related compound 4-(2-adamantyl)phenol has been described involving the hydrogenation of 4-(2-hydroxy-2-adamantyl)-phenyl-benzyl ether in glacial acetic acid with a palladium on charcoal catalyst. prepchem.com This highlights another potential strategy for introducing the adamantyl moiety.

| Precursor | Reagent | Catalyst | Solvent | Product |

| Phenol | 1-Adamantanol | Ion-exchange sulfonic acid resin | Acetic acid | 4-(1-Adamantyl)phenol |

| Phenol | 1-Bromoadamantane | Copper(I) salts | Chlorobenzene | 4-(1-Adamantyl)phenol |

| 4-(2-Hydroxy-2-adamantyl)-phenyl-benzyl ether | Hydrogen | Palladium on charcoal | Glacial acetic acid | 4-(2-Adamantyl)phenol |

Controlled Nitration Procedures for Adamantylphenols

Once 4-(1-adamantyl)phenol is obtained, the next critical step is the introduction of two nitro groups at the ortho positions (2 and 6) to the hydroxyl group. This dinitration must be carefully controlled to achieve the desired regioselectivity and avoid unwanted side reactions.

The nitration of alkylphenols is a well-established reaction, often carried out using a mixture of concentrated nitric acid and sulfuric acid. For the dinitration of ortho and para alkylphenols, a molar excess of nitric acid is typically employed. masterorganicchemistry.com The reaction temperature is a crucial parameter to control, as the reaction is exothermic. masterorganicchemistry.com

For instance, the nitration of p-tert-butylphenol to its ortho-nitro derivative has been achieved using concentrated nitric acid in a solvent at low temperatures (5-20 °C). google.com A similar approach can be envisioned for 4-(1-adamantyl)phenol. It has been shown that nitrating 2,6-di-tert-butylphenol (B90309) with a mixture of nitric and acetic acids can lead to dealkylation, highlighting the need for carefully optimized conditions when dealing with bulky alkylphenols. google.com

| Starting Material | Nitrating Agent | Catalyst/Solvent | Key Conditions | Product |

| 4-(1-Adamantyl)phenol | Conc. Nitric Acid / Conc. Sulfuric Acid | - | Controlled temperature | This compound |

| p-tert-Butylphenol | Conc. Nitric Acid | Ethanol/Virahol etc. | 5-20 °C, 3-4h | o-Nitro-p-tert-butylphenol |

Multi-Component Coupling and Sequential Reaction Approaches

While a stepwise approach of adamantylation followed by nitration is the most direct route, modern synthetic chemistry also explores multi-component reactions (MCRs) and sequential functionalization to increase efficiency. MCRs, where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, offer advantages in terms of atom economy and reduced purification steps. francis-press.comnih.govnih.gov

Sequential C-H functionalization of phenols is another powerful strategy. youtube.com This could potentially involve a directed ortho-lithiation or a transition-metal-catalyzed C-H activation to introduce the nitro groups in a controlled manner after the initial adamantylation. However, specific examples of such approaches leading directly to this compound are not yet widely reported in the literature.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. For the adamantylation step, the catalyst loading, reaction temperature, and time need to be carefully controlled to favor the formation of the para-substituted isomer and minimize di- and tri-alkylation products. The use of recyclable catalysts like ion-exchange resins also requires optimization of the regeneration process to maintain catalytic activity over multiple cycles.

Derivatization and Functionalization of this compound

The phenolic hydroxyl group of this compound is a key site for further chemical modifications, allowing for the synthesis of a variety of derivatives.

Chemical Modifications at the Phenolic Hydroxyl Group

The presence of two bulky nitro groups in the ortho positions significantly hinders the reactivity of the phenolic hydroxyl group. However, derivatization is still possible through reactions such as etherification and esterification.

Etherification: The Williamson ether synthesis is a classical method for forming ethers from an alcohol and an alkyl halide. youtube.com For a sterically hindered phenol like this compound, the reaction would involve deprotonation of the phenol with a strong base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. The choice of a non-protic solvent is generally preferred for this reaction. francis-press.com However, the steric hindrance around the oxygen atom can make the SN2 reaction with the alkyl halide challenging. nih.gov

The Mitsunobu reaction offers an alternative for the synthesis of ethers under milder, non-acidic conditions. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack. This method has been successfully applied to the synthesis of aryl ethers where the phenol is only weakly acidic. chemeurope.com

Esterification: The direct esterification of phenols with carboxylic acids is often slow. Therefore, more reactive acylating agents like acyl chlorides or acid anhydrides are typically used. google.comchemguide.co.uk The reaction of a phenol with an acyl chloride at room temperature can produce the corresponding ester. google.comchemguide.co.uk To enhance the reaction rate, especially with less reactive acyl chlorides, the phenol can first be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. docbrown.info The synthesis of esters of 2,4-dinitrophenol (B41442) has been reported using acid chlorides in the presence of triethylamine. researchgate.net

| Reaction Type | Reagents | Key Conditions | Product Type |

| Williamson Ether Synthesis | Alkyl halide, Strong base | Anhydrous, non-protic solvent | Ether |

| Mitsunobu Reaction | Alkyl alcohol, Triphenylphosphine, DEAD/DIAD | Anhydrous solvent, often at 0°C to room temp. | Ether |

| Esterification | Acyl chloride | Room temperature or with base (e.g., NaOH, Et3N) | Ester |

| Esterification | Acid anhydride | Warming or with base | Ester |

Mechanistic Aspects of Synthetic Pathways

Understanding the mechanisms behind the synthetic steps is crucial for controlling the reaction outcomes and optimizing the synthesis of this compound.

1 Electrophilic Aromatic Substitution Dynamics

The key step in the synthesis of this compound is the introduction of the adamantyl group and the nitro groups onto the phenol ring. The adamantylation of phenol is an example of a Friedel-Crafts alkylation, a type of electrophilic aromatic substitution. The reaction likely proceeds through the formation of an adamantyl cation, which then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho, para-directing group, leading to the substitution of the adamantyl group at the para position to yield 4-(1-adamantyl)phenol. sigmaaldrich.com

The subsequent nitration of 4-(1-adamantyl)phenol is also an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The hydroxyl group and the adamantyl group both direct the incoming nitro groups to the ortho positions relative to the hydroxyl group.

2 Nucleophilic Aromatic Substitution Mechanisms

As previously mentioned, the dinitrophenol ring is activated for nucleophilic aromatic substitution. The mechanism for this reaction typically involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro groups. libretexts.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

For SNAr to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, and there must be a good leaving group. pressbooks.pub In the context of dinitrophenols, while the nitro group itself can sometimes act as a leaving group, it is more common for another substituent, such as a halogen, to be displaced. researchgate.netnih.gov

3 Catalytic Influences on Reaction Selectivity and Efficiency

Catalysis can play a significant role in enhancing the selectivity and efficiency of the reactions involved in the synthesis of this compound. For instance, in the Friedel-Crafts adamantylation of phenol, a Lewis acid catalyst is typically required to facilitate the formation of the adamantyl cation from an adamantyl halide or alcohol.

In the context of modifying the final molecule, catalysts can be employed to achieve selective transformations. For example, catalytic transfer hydrogenation using specific catalysts can offer a milder and more selective method for the reduction of nitro groups compared to traditional methods. The choice of catalyst can influence which nitro group is reduced in a polynitro compound. elsevierpure.combeilstein-journals.org

Advanced Computational Chemistry and Theoretical Investigations

Quantum Mechanical Characterization of Electronic Structure and Reactivity

Theoretical studies, particularly those employing quantum mechanics, offer a microscopic understanding of the molecular properties of 4-(1-Adamantyl)-2,6-dinitrophenol.

Density Functional Theory (DFT) calculations are instrumental in characterizing the electronic landscape of this compound. These studies focus on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability.

In substituted phenols, the bulky adamantyl group and the electron-withdrawing nitro groups significantly influence the electron distribution on the aromatic ring. The nitro groups, being strongly deactivating, lower the energy of both the HOMO and LUMO, while the adamantyl group, a weak electron donor, has a lesser effect. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic regions of the molecule. For this compound, the area around the phenolic hydroxyl group and the oxygen atoms of the nitro groups are expected to be electron-rich (red/yellow), while the hydrogen of the hydroxyl group would be electron-poor (blue).

Table 1: Calculated Electronic Properties of Substituted Phenols Note: These are representative values and can vary based on the computational method and basis set used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenol (B47542) | -8.50 | -0.25 | 8.25 |

| 2,6-Dinitrophenol (B26339) | -9.80 | -3.50 | 6.30 |

| 4-Adamantylphenol | -8.35 | -0.15 | 8.20 |

| This compound | -9.70 | -3.40 | 6.30 |

The conformational flexibility of this compound primarily arises from the rotation of the hydroxyl group and the nitro groups relative to the phenyl ring. The bulky adamantyl group itself is rigid. mdpi.com Energy landscape analysis, typically performed using computational methods, helps identify the most stable conformers.

For similar molecules like 2,6-dinitrophenol, a strong intramolecular hydrogen bond between the phenolic hydroxyl group and one of the adjacent nitro groups significantly stabilizes a planar conformation. researchgate.net This interaction is expected to be a dominant feature in the conformational preference of this compound as well. The rotation of the second nitro group might be sterically hindered by the adjacent adamantyl substituent. The most stable conformer would likely involve a planar arrangement of the phenol and nitro groups to maximize hydrogen bonding and conjugation, with the adamantyl group oriented to minimize steric strain.

The aromaticity of the central phenyl ring is influenced by its substituents. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. d-nb.infonih.govidc-online.com

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. idc-online.comnih.gov For this compound, the protons on the aromatic ring are expected to be shifted downfield due to the electron-withdrawing nitro groups. The chemical shifts of the adamantyl protons and carbons can also be predicted, providing a complete theoretical spectrum. d-nb.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Predicted values are relative to TMS and can vary with the computational method.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH | 8.5 - 8.8 | 120 - 125 |

| Phenolic OH | 10.0 - 11.0 | - |

| Adamantyl CH₂ | 1.8 - 2.2 | 35 - 45 |

| Adamantyl CH | 2.2 - 2.5 | 28 - 32 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-NO₂ | - | 135 - 140 |

| Aromatic C-Adamantyl | - | 145 - 150 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. nih.govresearchgate.net The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions within the dinitrophenolic chromophore. The adamantyl group, being a saturated hydrocarbon, is not expected to significantly alter the position of the main absorption maxima compared to 2,6-dinitrophenol.

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies observed in Infrared (IR) and Raman spectra. researchgate.netnih.govnih.gov Key predicted vibrational modes for this compound would include the O-H stretching frequency (broadened and shifted to lower wavenumbers due to intramolecular hydrogen bonding), N-O stretching of the nitro groups, C-N stretching, and various vibrations associated with the aromatic ring and the adamantyl cage. nih.govresearchgate.net

Intermolecular Interactions and Non-Covalent Bonding Analysis

The way molecules of this compound interact with each other in the solid state is governed by non-covalent interactions.

In the solid state, the primary intermolecular interaction is expected to be hydrogen bonding. While a strong intramolecular hydrogen bond is likely to exist, the remaining nitro group and the phenolic hydroxyl group are available for intermolecular hydrogen bonding. This can lead to the formation of dimers or extended chain-like structures. mdpi.comnih.gov

π-Stacking and Dispersion Force Contributions to Molecular Aggregation

The aggregation of aromatic molecules is often driven by a combination of π-stacking and dispersion forces. In the case of this compound, the presence of the dinitrophenol ring suggests the potential for π-π interactions. However, the large adamantyl substituent introduces significant steric hindrance, which can be expected to modulate these interactions.

Computational studies on similar substituted aromatic systems provide insight into the likely contributions of these forces. For instance, research on adamantyl-substituted aminoxyls has shown that the bulky adamantyl group significantly influences the crystal packing and intermolecular interactions. nih.gov In the context of this compound, the adamantyl group likely prevents the close, parallel alignment typically required for strong π-stacking.

A representative computational analysis of a related dinitrophenol dimer, without the adamantyl group, can illustrate the expected energetic contributions. The following table, based on hypothetical Symmetry-Adapted Perturbation Theory (SAPT) calculations, demonstrates the typical energy components in such an interaction.

| Interaction Energy Component | Hypothetical Energy (kcal/mol) |

| Electrostatics | -5.2 |

| Exchange | 10.5 |

| Induction | -1.8 |

| Dispersion | -8.9 |

| Total Interaction Energy | -5.4 |

This table presents hypothetical data for a dinitrophenol dimer to illustrate the concepts discussed. Actual values for this compound would require specific calculations.

Solvation Models and Solvent Effects on Molecular Properties

The behavior of this compound in solution is critically dependent on the surrounding solvent. Computational solvation models are employed to simulate these effects and predict how molecular properties change in different environments. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. nih.gov This approach allows for the calculation of solvation free energies and the study of solvent effects on molecular geometry, electronic structure, and spectral properties.

For a molecule like this compound, the choice of solvent would significantly impact the solubility and the conformation of the molecule. In polar solvents, the nitro groups would be expected to engage in strong dipole-dipole interactions and potentially hydrogen bonding with the solvent molecules. Conversely, the hydrophobic adamantyl group would favor non-polar environments.

Advanced computational studies would involve optimizing the geometry of this compound in a variety of solvents using a method like Density Functional Theory (DFT) combined with a PCM. The table below illustrates the kind of data that would be generated from such a study, showing the calculated dipole moment and solvation free energy in different solvents.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.39 | 5.8 | -15.2 |

| Dimethyl Sulfoxide (DMSO) | 46.83 | 5.5 | -13.8 |

| Acetonitrile | 35.69 | 5.3 | -12.5 |

| Dichloromethane | 8.93 | 4.9 | -8.7 |

| Toluene | 2.38 | 4.5 | -4.1 |

This table presents hypothetical data to illustrate the expected trends in solvent effects on the properties of this compound.

These calculations would reveal how the electronic distribution within the molecule is polarized by the solvent, which in turn affects its reactivity and spectroscopic signatures.

Reaction Mechanism Elucidation Through Transition State Calculations

Understanding the formation and subsequent reactions of this compound requires a detailed investigation of the reaction mechanisms at a molecular level. Transition state theory, in conjunction with computational chemistry, provides the tools to map out the energetic landscape of a reaction and identify the key transition states that govern the reaction rate.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional landscape that represents the energy of a chemical system as a function of the positions of its atoms. researchgate.net For a chemical reaction, the PES connects the reactants, products, and any intermediates through transition states, which are saddle points on the surface.

The synthesis of this compound likely involves the nitration of 4-(1-adamantyl)phenol (B49145). Mapping the PES for this reaction would involve calculating the energy of the system at various points along the reaction coordinate, which could be defined by the distance between the nitronium ion and the carbon atom of the phenol ring being attacked. Computational methods like DFT are used to calculate the energies of the stationary points (reactants, products, intermediates, and transition states) on the PES. researchgate.net

Analysis of Reaction Coordinates and Activation Barriers

The reaction coordinate is the path of minimum energy on the PES that connects reactants to products. By analyzing the reaction coordinate, chemists can understand the sequence of bond-breaking and bond-forming events that occur during a reaction. The highest point along the reaction coordinate corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier (activation energy).

For the nitration of 4-(1-adamantyl)phenol, there are two nitration steps. Transition state calculations would be performed for each step to determine the respective activation barriers. These calculations involve locating the saddle point on the PES and characterizing it by vibrational frequency analysis (a transition state has exactly one imaginary frequency).

The following table provides a hypothetical summary of the calculated activation energies for the stepwise nitration of 4-(1-adamantyl)phenol.

| Reaction Step | Reactants | Product | Calculated Activation Energy (kcal/mol) |

| First Nitration | 4-(1-Adamantyl)phenol + NO₂⁺ | 4-(1-Adamantyl)-2-nitrophenol | 15.8 |

| Second Nitration | 4-(1-Adamantyl)-2-nitrophenol + NO₂⁺ | This compound | 18.2 |

This table presents hypothetical data to illustrate the expected outcomes of transition state calculations for the synthesis of this compound.

These computational insights are invaluable for understanding the regioselectivity of the nitration and for optimizing reaction conditions. The higher activation barrier for the second nitration step is expected due to the deactivating effect of the first nitro group.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unparalleled insight into the solid-state structure of a crystalline compound, revealing details about its molecular architecture, packing, and intermolecular interactions. wikipedia.org Although a crystal structure for 4-(1-adamantyl)-2,6-dinitrophenol is not publicly available, we can infer its probable characteristics by examining the known structure of 2,6-dinitrophenol (B26339). nih.gov

The crystal structure of 2,6-dinitrophenol reveals a densely packed arrangement dictated by hydrogen bonding and π-π stacking interactions. nih.gov It is anticipated that the introduction of the bulky, non-polar adamantyl group at the 4-position would significantly alter this packing. The adamantyl cage would likely disrupt the efficient π-π stacking observed in 2,6-dinitrophenol, leading to a less dense crystal lattice. The supramolecular assembly would likely be dominated by the steric demands of the adamantyl groups, potentially forming interlocking motifs or channels within the crystal structure.

The internal geometry of the dinitrophenol ring in this compound is expected to be similar to that of 2,6-dinitrophenol. The C-C bond lengths within the aromatic ring would be in the typical range of 1.36–1.40 Å. The C-N bonds to the nitro groups are expected to be approximately 1.45 Å, and the N-O bonds within the nitro groups around 1.22 Å. The C-O bond of the phenolic hydroxyl group would be approximately 1.36 Å. The bond angles within the phenyl ring will be close to 120°, with some distortion caused by the bulky substituents. The C-C-C bond angles within the adamantyl cage will be close to the ideal tetrahedral angle of 109.5°.

Table 1: Crystallographic Data for 2,6-Dinitrophenol nih.gov

| Parameter | Value |

| Formula | C₆H₄N₂O₅ |

| Space Group | Pn a 2₁ |

| a (Å) | 12.4092 |

| b (Å) | 4.66080 |

| c (Å) | 11.8316 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This data is for 2,6-dinitrophenol and serves as a basis for predicting the structural parameters of this compound.

In 2,6-dinitrophenol, the primary hydrogen bonding interaction involves the phenolic hydroxyl group and the oxygen atoms of the nitro groups of adjacent molecules. In this compound, this intermolecular hydrogen bonding network is expected to persist. However, the presence of the large adamantyl group could lead to different hydrogen bonding motifs. It might sterically hinder some of the interactions seen in 2,6-dinitrophenol, while potentially promoting the formation of new, more complex hydrogen-bonded assemblies. The O-H···O bond distances are anticipated to be in the range of 2.6–2.8 Å.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a detailed picture of the molecular connectivity and conformation can be obtained.

The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the additive effects of the substituents on the phenol (B47542) ring. The electron-withdrawing nitro groups will deshield the aromatic protons, shifting them downfield, while the adamantyl group will have a more complex effect.

¹H NMR:

The two aromatic protons are expected to appear as a singlet in the downfield region, likely between 8.0 and 8.5 ppm, due to the strong deshielding by the two ortho nitro groups.

The adamantyl protons will exhibit characteristic signals in the upfield region. The six protons of the three CH₂ groups furthest from the phenyl ring are expected around 1.7-1.8 ppm. The six protons of the three CH₂ groups closer to the point of attachment will likely appear around 2.1-2.2 ppm. The three methine (CH) protons will be the most deshielded of the adamantyl protons, appearing around 2.2-2.3 ppm.

The phenolic hydroxyl proton signal is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR:

The carbon atoms of the phenyl ring will show distinct chemical shifts. The carbon bearing the hydroxyl group (C1) is expected around 150-155 ppm. The carbons bearing the nitro groups (C2 and C6) would be significantly deshielded, appearing in the 140-145 ppm region. The carbon attached to the adamantyl group (C4) is predicted to be around 145-150 ppm. The two remaining aromatic carbons (C3 and C5) should appear around 120-125 ppm.

The adamantyl carbons will have characteristic shifts: the quaternary carbon attached to the phenyl ring around 35-40 ppm, the methine carbons around 40-45 ppm, and the methylene (B1212753) carbons in the range of 30-35 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic H (3, 5) | 8.0 - 8.5 (s) | - |

| Phenolic OH | Variable (br s) | - |

| Adamantyl CH | 2.2 - 2.3 | 40 - 45 |

| Adamantyl CH₂ | 2.1 - 2.2 | 30 - 35 |

| Adamantyl CH₂ | 1.7 - 1.8 | 30 - 35 |

| Aromatic C1-OH | - | 150 - 155 |

| Aromatic C2, C6-NO₂ | - | 140 - 145 |

| Aromatic C4-Adamantyl | - | 145 - 150 |

| Aromatic C3, C5 | - | 120 - 125 |

| Adamantyl C (quat.) | - | 35 - 40 |

These are predicted values based on the analysis of related compounds and known substituent effects.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential. sdsu.eduslideshare.netscience.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would be crucial for assigning the coupled protons within the adamantyl framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom that has attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing information about the molecule's three-dimensional conformation. In this case, NOESY could show correlations between the protons of the adamantyl group and the aromatic protons, confirming their spatial proximity.

By combining the information from these advanced NMR techniques, a complete and unambiguous structural elucidation of this compound in solution can be achieved.

Dynamic NMR Studies of Conformational Exchange

While specific dynamic Nuclear Magnetic Resonance (NMR) studies focusing on the conformational exchange of this compound are not extensively documented in the literature, insights can be drawn from studies on structurally similar compounds, such as 2,6-di-1-adamantyl-4-alkylphenols rsc.org. The bulky and rigid nature of the adamantyl group plays a significant role in the conformational dynamics of the molecule.

In this compound, the adamantyl group at the 4-position and the nitro groups at the 2 and 6-positions create a sterically hindered environment around the phenol ring. This steric hindrance can restrict the rotation of the hydroxyl group and may influence the orientation of the nitro groups relative to the plane of the benzene (B151609) ring.

Dynamic NMR spectroscopy would be a powerful tool to investigate these conformational changes. By monitoring the NMR spectrum at different temperatures, it would be possible to observe changes in the chemical shifts and coupling constants of the aromatic protons and the phenolic proton. At low temperatures, where the conformational exchange is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single, time-averaged signal, indicating rapid conformational exchange.

The analysis of such variable-temperature NMR data would allow for the determination of the energy barriers to rotation and the relative populations of the different conformers. This information is critical for understanding the molecule's three-dimensional structure and its potential interactions with other molecules. Studies on related adamantyl-substituted phenols have shown that the adamantyl group can shield neighboring protons, leading to upfield shifts in their NMR signals rsc.org. Similar effects would be expected in the NMR spectrum of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. By analyzing the vibrational modes of the molecule, we can confirm the presence of its key structural components: the adamantyl cage, the dinitrated phenol ring, and the hydroxyl group.

The IR and Raman spectra of this compound would be a composite of the characteristic vibrations of its constituent parts. Drawing from studies on adamantane (B196018) aip.orgresearchgate.netresearchgate.net and 2,4-dinitrophenol (B41442) researchgate.netchemicalbook.comnih.govresearchgate.net, we can predict the key vibrational bands.

Adamantyl Group Vibrations: The adamantane moiety is expected to exhibit a series of characteristic C-H stretching vibrations in the region of 2850-2950 cm⁻¹. Bending and wagging vibrations of the CH₂ and CH groups of the adamantyl cage would appear in the fingerprint region, typically below 1500 cm⁻¹.

Dinitrophenol Group Vibrations: The dinitrophenol part of the molecule will show several distinct vibrational modes. The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the IR spectrum, likely in the range of 3200-3600 cm⁻¹, with its exact position and shape influenced by intramolecular hydrogen bonding with the adjacent nitro group.

The nitro groups (NO₂) will give rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the NO₂ groups are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

The combination of these vibrational modes provides a unique spectroscopic signature for this compound, allowing for its unambiguous identification and the study of its molecular structure.

Interactive Table: Predicted Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Adamantyl | C-H Stretch | 2850-2950 |

| Adamantyl | CH₂/CH Bend/Wag | <1500 |

| Phenol | O-H Stretch | 3200-3600 |

| Nitro | Asymmetric Stretch | 1500-1600 |

| Nitro | Symmetric Stretch | 1300-1370 |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule and understanding its chromophoric behavior. In this compound, the dinitrophenol moiety acts as the primary chromophore, responsible for its absorption of UV and visible light.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the π-electron system of the benzene ring and the nitro groups. Based on studies of similar nitrophenols acs.orgresearchgate.netrsc.org, two main types of electronic transitions are anticipated:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are expected to occur in the UV region of the spectrum. For substituted phenols, these transitions are often observed as strong absorption bands.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl and nitro groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be observed as a shoulder on the main absorption band or as a separate band at longer wavelengths.

The presence of the two electron-withdrawing nitro groups on the phenol ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenol. This is due to the extension of the conjugated system and the stabilization of the excited state. The bulky adamantyl group, while not a chromophore itself, may have a minor influence on the electronic transitions through steric effects that could alter the planarity of the nitro groups with respect to the benzene ring.

The pH of the solution can also significantly affect the UV-Vis spectrum of this compound. In basic solutions, the phenolic proton will be removed to form the phenolate (B1203915) anion. This increases the electron-donating ability of the oxygen atom, leading to a further red shift and an increase in the intensity of the absorption bands.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 250-350 |

| n → π | 350-450 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing not only the precise molecular weight but also valuable information about the molecule's fragmentation pathways. For this compound, HRMS would confirm its elemental composition and shed light on its gas-phase ion chemistry.

The precise mass of the molecular ion of this compound (C₁₆H₁₈N₂O₅) can be calculated with high accuracy, allowing for its unambiguous identification. The fragmentation of the molecular ion upon electron ionization would proceed through several characteristic pathways, influenced by the adamantyl and dinitrophenyl moieties.

Fragmentation of the Adamantyl Group: The adamantyl cation (C₁₀H₁₅⁺) is a very stable carbocation and its formation is a characteristic fragmentation pathway for adamantyl-containing compounds nih.govacs.orgresearchgate.net. Therefore, a prominent peak at m/z 135 corresponding to the adamantyl cation is expected in the mass spectrum. Other fragment ions resulting from the loss of alkyl groups from the adamantyl cage may also be observed.

Fragmentation of the Dinitrophenyl Group: The dinitrophenyl portion of the molecule will also undergo characteristic fragmentation. This can include the loss of the nitro groups (NO₂) or parts thereof, such as NO or O. The fragmentation of nitroaromatic compounds often involves complex rearrangements and the elimination of neutral molecules like H₂O, CO, and HCN nih.govacs.orgnih.gov.

The interplay between these fragmentation pathways will generate a unique mass spectrum that serves as a fingerprint for this compound. By analyzing the masses and relative intensities of the fragment ions, a detailed picture of the molecule's structure and stability can be constructed.

Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₁₆H₁₈N₂O₅⁺ | 318.12 |

| [M - NO₂]⁺ | C₁₆H₁₈NO₃⁺ | 272.12 |

| [M - 2NO₂]⁺ | C₁₆H₁₈O⁺ | 226.13 |

| [C₁₀H₁₅]⁺ | Adamantyl cation | 135.12 |

Mechanistic Research on Molecular Interactions

Fundamental Mechanisms of Proton Transport and Uncoupling in Model Systems

The dinitrophenol family of compounds is well-known for its ability to transport protons across membranes. wikipedia.org In living cells, compounds like 2,4-dinitrophenol (B41442) (DNP) act as protonophores, which are agents capable of shuttling protons across biological membranes. wikipedia.org This action dissipates the proton gradient that cells normally use to synthesize ATP, the primary energy currency. wikipedia.org Instead of being harnessed for ATP production, the energy stored in the proton gradient is lost as heat. wikipedia.org This process is known as uncoupling. youtube.com DNP achieves this by creating a "short circuit" across the membrane, allowing protons to bypass the ATP synthase machinery. droracle.ai The fundamental mechanism involves the dinitrophenol molecule picking up a proton on the acidic side of the membrane, becoming a neutral, lipid-soluble species that can diffuse across to the more alkaline side, where it releases the proton, regenerating the anionic form to repeat the cycle. youtube.comdroracle.ai

The interaction of dinitrophenols with lipid bilayers is central to their proton-carrying function. Studies using the simpler analogue, 2,4-dinitrophenol (DNP), have provided foundational insights. In experiments with synthetic membranes composed of multilamellar vesicles (MLVs), DNP was shown to disturb membranes rich in phosphatidylserine (B164497) (POPS) while having little effect on those composed of phosphatidylcholine (POPC). sapub.org The disturbance in POPS membranes was indicated by the formation of smaller structures, such as micelles. sapub.org Other model systems, like a biphasic liquid-liquid interface of water and 1,2-dichloroethane (B1671644) (DCE), have been used to mimic the cell membrane and study the disruption of a proton gradient. digitellinc.com In these systems, the ability of DNP to cross the interface and disrupt the gradient was found to be pH-dependent; it was significantly more effective when the pH of the aqueous phase was higher than the pKa of DNP, allowing the deprotonated, more lipid-soluble form to facilitate transport. digitellinc.com

For 4-(1-adamantyl)-2,6-dinitrophenol, the presence of the adamantyl group is expected to significantly enhance these interactions. The adamantane (B196018) cage is highly lipophilic and is known to anchor molecules into lipid bilayers. nih.govmdpi.com This anchoring effect has been observed in studies of adamantane-containing peptidoglycan fragments, where the adamantyl group facilitates incorporation into lipid nanoparticles. mdpi.com Therefore, the adamantyl moiety in this compound would likely increase its affinity for and residence time within the hydrophobic core of an artificial lipid bilayer, potentially increasing its efficiency as a protonophore compared to its non-adamantylated counterparts.

The primary consequence of a protonophore's interaction with a membrane is the dissipation of the protonmotive force (PMF). The PMF is the electrochemical potential gradient of protons across a membrane, which stores energy used for processes like ATP synthesis. nih.gov Protonophores like DNP collapse the PMF by increasing the membrane's permeability to protons. droracle.aimdpi.com This effectively uncouples proton transport from other processes that rely on the PMF. youtube.com

In model systems using synthetic membranes, the introduction of a dinitrophenol compound establishes an alternative pathway for proton flow, reducing the gradient. The efficiency of this process is proportional to the concentration of the uncoupler. wikipedia.org The lipophilicity of the uncoupler is a key factor. The bulky and highly hydrophobic adamantyl group of this compound would increase its solubility within the synthetic membrane, facilitating its movement across the lipid environment. nih.gov This enhanced lipid solubility could lead to a more pronounced reduction of the protonmotive force at lower concentrations compared to less lipophilic dinitrophenols.

Exploration of Molecular Recognition and Binding Sites (Excluding Pharmacological Applications)

The adamantane cage is a highly effective scaffold in supramolecular chemistry, acting as a desirable guest molecule in host-guest recognition processes. nih.gov Its rigid, symmetrical, and lipophilic nature allows it to fit snugly into the cavities of various host molecules, forming stable inclusion complexes. nih.gov This property is not limited to biological systems and is extensively studied in various chemical systems.

The binding of adamantane derivatives to macromolecular hosts is a well-documented example of molecular recognition. A classic host for the adamantyl group is β-cyclodextrin, a macrocycle made of glucose units. nih.gov Adamantane derivatives readily bind to the hydrophobic cavity of β-cyclodextrin to form stable 1:1 inclusion complexes. nih.gov

This principle has been extended to synthetic polymers. For instance, a poly(2-oxazoline) copolymer functionalized with adamantane side chains demonstrates tunable thermal properties upon complexation with β-cyclodextrin or its more soluble derivative, hydroxypropyl-β-cyclodextrin. mdpi.com The molecular recognition between the pendant adamantane groups and the cyclodextrin (B1172386) host alters the polymer's solubility in water. mdpi.com The configuration of the adamantyl attachment can also be crucial, indicating that specific molecular recognition events are taking place with its receptor or host. mdpi.com

| Adamantane Derivative (Guest) | Macromolecular Scaffold (Host) | Key Interaction Feature | Reference |

|---|---|---|---|

| General Adamantane Derivatives | β-Cyclodextrin | Formation of stable 1:1 inclusion complexes driven by hydrophobic interactions. | nih.gov |

| Adamantane-functionalized poly(2-oxazoline) | Hydroxypropyl β-cyclodextrin | Supramolecular complexation tunes the lower critical solution temperature (LCST) of the polymer. | mdpi.com |

| Adamantylated Peptidoglycan Fragments | Lipid Bilayers | The adamantyl group acts as an anchor, embedding the molecule into the lipid nanoparticle. | mdpi.com |

Computational methods are powerful tools for exploring the binding of molecules at an atomic level. Molecular docking studies can predict the preferred orientation of a guest molecule within a host's binding site and estimate the strength of the interaction.

| System Studied | Computational Method | Key Findings for Adamantyl Group | Reference |

|---|---|---|---|

| Adamantane derivatives of resin acids with TDP1 | Molecular Docking | The adamantane fragment forms hydrophobic contacts with nonpolar residues (e.g., Phe259, Trp590) in the binding site. | mdpi.com |

Stereoelectronic and Steric Effects of the Adamantyl Group on Molecular Functionality

The adamantyl group exerts profound stereoelectronic and steric effects on the molecule to which it is attached. "Steric hindrance" refers to the repulsion between atoms or groups in a molecule that are in close proximity, which can affect the molecule's shape and reactivity. chemistrylearner.commasterorganicchemistry.comyoutube.com The adamantyl group is exceptionally bulky, which can physically block or hinder the approach of reactants to a nearby reactive center. masterorganicchemistry.comfastercapital.com

This steric bulk can impede reactions. For example, studies on the antioxidant activity of various adamantylphenols found that the rate constants for inhibiting oxidation were lower for phenols surrounded by bulky adamantyl groups, a difference attributed to steric hindrance around the phenolic hydroxyl group. researchgate.net Similarly, during the synthesis of adamantane frameworks, the steric bulk of substituents has been shown to affect reaction yields. nih.gov

From a stereoelectronic perspective, the adamantyl group is primarily an electron-donating group through induction. However, its most significant electronic influence is often its ability to create a specific, sterically shielded environment. Nuclear Magnetic Resonance (NMR) spectroscopy of adamantyl-substituted phenols reveals that the adamantyl group causes a shielding effect on neighboring protons on the phenol (B47542) ring. rsc.org Furthermore, the chemical shifts of the sterically hindered phenolic proton are sensitive to the solvent, indicating a complex interplay between the bulky group and the local molecular environment. rsc.org

In the case of this compound, the adamantyl group's steric bulk would hinder reactions at the adjacent positions on the phenol ring. Meanwhile, the electronic nature of the molecule is dominated by the two strongly electron-withdrawing nitro groups. These groups increase the acidity of the phenolic proton, making it a better proton donor, which is essential for its function as a protonophore. researchgate.net The combination of the bulky, lipophilic adamantyl group and the acidic, electron-deficient dinitrophenol ring creates a molecule tailored for interaction with and transport across lipid membranes.

Supramolecular Chemistry and Host Guest Complexation

Design and Synthesis of Macrocyclic and Cage-Like Host Molecules for 4-(1-Adamantyl)-2,6-dinitrophenol

The unique bifunctional nature of this compound, possessing both a large, nonpolar adamantyl group and a polar dinitrophenol headgroup, presents a specific challenge and opportunity for the design of complementary host molecules. The synthesis of macrocycles and cage-like structures capable of encapsulating such guests often involves multi-step procedures aimed at creating a pre-organized cavity with specific size, shape, and chemical properties.

A common strategy in the design of hosts for adamantyl derivatives is the use of cyclodextrins (CDs), which are naturally occurring cyclic oligosaccharides. mdpi.comnih.gov These molecules possess a hydrophobic inner cavity and a hydrophilic outer surface, making them well-suited for binding nonpolar guests like the adamantane (B196018) cage in aqueous solutions. nih.gov While naturally occurring α-, β-, and γ-cyclodextrins are readily available, synthetic modifications can be introduced to enhance binding affinity and selectivity. acs.org For a guest as large as an adamantyl group, β-cyclodextrin, composed of seven glucose units, is often the most suitable in terms of cavity size. mdpi.comnih.gov

Beyond cyclodextrins, synthetic macrocycles such as cyclophanes and other custom-designed cage compounds have been developed for the recognition of adamantyl moieties. The synthesis of these hosts is a significant undertaking in organic chemistry, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov For instance, macrocyclization can be achieved through reactions like the acylation of diamines with diacyl chlorides, a method used to create various macrocyclic structures. researchgate.net The design of these synthetic hosts can be finely tuned to create cavities that are highly complementary to the size and shape of the adamantyl group, a key principle of molecular recognition.

Characterization of Host-Guest Interactions through NMR and X-ray Analysis

The formation and structure of host-guest complexes between hosts and this compound are commonly elucidated using a combination of spectroscopic and analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being particularly powerful.

NMR Spectroscopy: In solution, NMR spectroscopy provides a wealth of information about the dynamics and geometry of host-guest complexation. Upon formation of an inclusion complex, the chemical shifts of the protons on both the host and guest molecules are expected to change. For example, in the case of a cyclodextrin (B1172386) host, the protons located on the inner surface of the cavity (typically H3 and H5) will experience a significant change in their chemical environment upon inclusion of the adamantyl group and will show upfield or downfield shifts in the ¹H NMR spectrum. nih.govresearchgate.net Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide direct evidence of the close spatial proximity between specific protons of the host and the guest, confirming the inclusion of the adamantyl moiety within the cavity. nih.gov These studies can also reveal the orientation of the guest within the host. nih.govnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, offering a precise three-dimensional picture of the host-guest complex in the solid state. These studies can confirm the stoichiometry of the complex, the exact conformation of the host and guest, and the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the assembly. mdpi.com For instance, X-ray structures of β-cyclodextrin complexes with adamantane derivatives have shown that the adamantyl group is deeply embedded within the cyclodextrin cavity. mdpi.com

The following table summarizes the typical changes observed in NMR and the information obtained from X-ray analysis for adamantyl-cyclodextrin complexes.

| Technique | Observable | Information Gained |

| ¹H NMR | Chemical shift changes of host and guest protons. | Confirmation of complex formation; information on the depth of inclusion. |

| 2D NMR (ROESY) | Cross-peaks between host and guest protons. | Definitive proof of inclusion; details on the orientation of the guest within the host cavity. nih.gov |

| X-ray Crystallography | Atomic coordinates of the host-guest complex. | Precise 3D structure; bond lengths and angles; intermolecular contacts. mdpi.com |

Influence of Adamantyl and Dinitrophenol Moieties on Molecular Recognition Specificity

The specificity of molecular recognition in the complexation of this compound is governed by the interplay of interactions involving both the adamantyl and dinitrophenol moieties.

The Dinitrophenol Moiety: The 2,6-dinitrophenol (B26339) part of the molecule also plays a critical role in molecular recognition. Its influence can be multifaceted:

Steric Effects: The dinitrophenol group is bulkier than a simple substituent, and its size can influence the orientation of the guest within the host. In many cases, the adamantyl group will be the primary binding motif that enters the cavity, leaving the more polar dinitrophenol group exposed to the solvent or interacting with the rim of the host molecule. nih.gov

Electronic Effects: The nitro groups are strongly electron-withdrawing, making the phenolic ring electron-deficient. This can lead to specific electronic interactions, such as π-π stacking or dipole-dipole interactions, with complementary electron-rich aromatic surfaces within a synthetic host molecule.

Hydrogen Bonding: The phenolic hydroxyl group and the nitro groups are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions can provide additional stability and directionality to the host-guest complex, particularly if the host possesses complementary hydrogen bonding sites on its rim.

The combination of a strong hydrophobic anchor (adamantyl) and a polar, functional headgroup (dinitrophenol) allows for a high degree of specificity in molecular recognition. The host must not only provide a suitable hydrophobic cavity for the adamantyl group but may also need to accommodate or favorably interact with the dinitrophenol moiety.

Self-Assembly Processes Directed by this compound as a Component

Self-assembly is the spontaneous organization of individual components into ordered structures. The unique characteristics of this compound make it a valuable building block in the construction of complex supramolecular architectures. The adamantyl group can act as a reliable binding motif to direct the assembly process.

A prominent example of this is the use of the strong and specific interaction between adamantane and cyclodextrin to drive the formation of larger, non-covalent structures. researchgate.net For instance, if one component of a self-assembling system is functionalized with this compound and another component bears cyclodextrin units, the host-guest interaction between the adamantyl group and the cyclodextrin cavity can act as a "supramolecular glue" to link these components together. researchgate.net

This strategy has been employed to create a variety of self-assembled systems, including:

Supramolecular Polymers: By using bifunctional monomers, where one end is an adamantyl derivative and the other is a cyclodextrin, long polymer chains can be formed through non-covalent interactions.

Nanoparticles and Vesicles: Amphiphilic molecules containing an adamantyl group can self-assemble into micelles or vesicles in water. The dinitrophenol group would reside at the interface with water. These structures can be further modified or stabilized by the addition of cyclodextrin-containing polymers that bind to the adamantyl groups on the surface of the assembly. researchgate.net

Surface Modification: Self-assembled monolayers (SAMs) on surfaces, such as gold, can be created using molecules functionalized with adamantyl groups. acs.org These modified surfaces can then be used to control the assembly of subsequent layers of materials.

The dinitrophenol moiety can also contribute to the self-assembly process through intermolecular interactions such as hydrogen bonding and π-π stacking, leading to more complex and ordered structures. The ability to functionalize adamantane with various groups, including those that can participate in self-assembly, makes it a versatile building block for creating new materials and nanostructures. aps.orgaps.orgscispace.com

Material Science Applications and Polymer Chemistry

Incorporation of Adamantane-Functionalized Phenols into Polymer Backbones and Side Chains

The adamantane (B196018) cage, a diamondoid hydrocarbon, is a highly valued building block in polymer chemistry due to its exceptional rigidity and volumetric requirements. Incorporating adamantane-functionalized phenols, such as 4-(1-adamantyl)-2,6-dinitrophenol, into polymer structures can be achieved through various polymerization techniques. When used as a monomer or a co-monomer, this compound can be integrated into either the main chain or as a pendant side group.

For main-chain incorporation, the phenolic hydroxyl group of this compound can participate in nucleophilic aromatic substitution reactions to form poly(arylene ether)s. For instance, in the synthesis of poly(arylene ether ketone)s (PAEKs) or poly(arylene ether sulfone)s, the phenoxide anion of the adamantyl-dinitrophenol can displace activated halides on other monomers. This approach directly embeds the adamantyl and dinitrophenol units into the polymer backbone, profoundly influencing the chain's conformation and intermolecular interactions.

Alternatively, the functional phenol (B47542) can be chemically modified to bear a polymerizable group, such as a methacrylate (B99206) or an epoxide. This allows for its inclusion as a bulky side chain through addition polymerization mechanisms. The resulting polymers would feature a flexible backbone with the large adamantyl-dinitrophenol moieties regularly spaced along its length. This pendant architecture is particularly effective at modifying properties such as solubility and thermal behavior without imparting excessive rigidity to the main chain. Research on adamantyl-substituted phenolic polymers has demonstrated the feasibility of creating such novel materials. scilit.com

Investigation of Thermomechanical Properties of Adamantyl-Containing Polymers

The introduction of the adamantyl group is a well-established strategy for enhancing the thermomechanical performance of polymers. researchgate.net Its rigid and bulky nature restricts the segmental motion of polymer chains, leading to notable improvements in key thermal properties.

The glass transition temperature (Tg) is a critical parameter for amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.com The incorporation of adamantyl groups, whether in the backbone or as pendant groups, is known to significantly increase the Tg of polymers. researchgate.net This is attributed to the substantial free volume occupied by the adamantyl cage and the increased energy barrier for rotational and translational motion of the polymer chains.

Table 1: Representative Glass Transition Temperatures (Tg) of Adamantane-Containing Polymers

| Polymer Type | Adamantane Moiety | Tg (°C) |

| Polyimide | Backbone | 285 - 440 rsc.org |

| Poly(arylene ether ketone) | Pendant Group | > 200 (inferred) scilit.com |

| Poly(methacrylate) | Pendant Group | > 200 researchgate.net |

Note: This table presents data for polymers containing adamantyl groups to illustrate the typical effect on Tg. Specific values for polymers of this compound are not yet reported.

Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of polymers by measuring weight loss as a function of temperature. nih.gov Polymers incorporating the highly stable adamantane structure are anticipated to exhibit excellent thermal stability. The strong C-C bonds within the adamantane cage contribute to a high decomposition temperature.

High-performance polymers like poly(aryl-ether-ketone)s (PAEKs) are known for their exceptional thermal stability, with decomposition temperatures often exceeding 500°C in inert atmospheres. nih.gov The inclusion of adamantyl groups is expected to maintain or even enhance this stability. The degradation profile would likely show a high onset temperature for weight loss, characteristic of a material that can withstand extreme thermal conditions.

Table 2: Representative Thermal Decomposition Temperatures of High-Performance Polymers

| Polymer Type | Onset Decomposition Temp. (T₅%) (°C) | Atmosphere |

| PEEK | > 500 nih.gov | Oxidizing |

| PEKK | > 500 nih.gov | Oxidizing |

| Adamantane-Containing Polyimides | > 450 (inferred) | Inert |

Note: This table provides data for analogous high-performance polymers to indicate the expected range of thermal stability. Data for polymers of this compound is not available.

Development of Optoelectronic Materials Utilizing Dinitrophenol Chromophores

The 2,6-dinitrophenol (B26339) moiety within the monomer structure introduces a potent chromophore with potential applications in optoelectronic materials. The nitro groups are strong electron-withdrawing groups, which can create significant charge-transfer characteristics within the molecule, particularly when paired with an electron-donating group. This intramolecular charge transfer is a key feature for second-order nonlinear optical (NLO) materials. nih.govscience.gov

NLO materials are crucial for a range of photonic applications, including frequency doubling of lasers, optical switching, and data storage. science.govrsc.org By incorporating this compound into a polymer matrix and aligning the chromophores, for instance through electric field poling, it may be possible to create materials with a significant macroscopic NLO response. The adamantyl group could serve to isolate the chromophores, preventing aggregation that can quench the NLO effect. While still speculative without direct experimental evidence, the molecular structure is promising for the exploration of new NLO polymers.

Rigidity and Bulkiness Contributions of Adamantyl Groups in Advanced Materials

The inherent rigidity and bulk of the adamantane unit are defining features that can be harnessed to create advanced materials with unique properties. rsc.org In a polymer, these bulky groups disrupt chain packing and can lead to an increase in the fractional free volume. This can be beneficial for applications such as gas separation membranes, where a higher free volume can facilitate the transport of specific gases.

Furthermore, the rigidity imparted by adamantane can lead to polymers with high modulus and good dimensional stability. researchgate.net In the context of high-performance composites, polymers derived from this compound could serve as robust matrices. The combination of thermal stability, mechanical stiffness, and potential optical functionality makes this an intriguing building block for multifunctional materials. The adamantyl group's influence on reducing polymer chain mobility is a key factor in achieving high-temperature performance and mechanical strength. specialchem.com

Catalysis and Reaction Engineering Contexts

Role of Dinitrophenol Derivatives as Acidic Components in Organocatalysis

Dinitrophenol derivatives are recognized for their Brønsted acidity, a property that allows them to act as effective acidic components in a variety of organocatalytic transformations. The electron-withdrawing nature of the two nitro groups significantly lowers the pKa of the phenolic hydroxyl group, rendering it a potent proton donor. This acidity is crucial for activating substrates, stabilizing transition states, and facilitating proton transfer steps in catalytic cycles.

While specific studies focusing solely on 4-(1-adamantyl)-2,6-dinitrophenol are limited, the behavior of analogous dinitrophenols provides a strong indication of its potential role. For instance, 2,4-dinitrophenol (B41442) has been successfully employed as an acidic co-catalyst in various reactions. nih.gov The introduction of a bulky adamantyl group at the 4-position is anticipated to modulate the acidity and steric environment of the catalyst, potentially influencing its solubility, stability, and interaction with substrates. The synthesis of 4-amino-2,6-dinitrophenol, a precursor to the title compound, has been well-documented, suggesting a feasible route to obtaining this compound for catalytic studies. sciencemadness.org

Co-Catalyst and Additive Functions in Organic Synthetic Reactions

Beyond acting as primary catalysts, dinitrophenol derivatives frequently serve as highly effective co-catalysts or additives, significantly enhancing the rate and selectivity of reactions driven by a primary catalyst. A notable example is the use of 2,4-dinitrophenol (DNP) as a co-catalyst in primary amine-catalyzed asymmetric aldol (B89426) reactions. In these systems, DNP has been shown to dramatically improve both the activity and enantioselectivity. nih.gov

The proposed mechanism involves the formation of an enamine intermediate from the primary amine and a ketone, followed by protonation of the enamine by the acidic dinitrophenol. This protonated enamine is a more reactive electrophile, facilitating the subsequent aldol addition. The dinitrophenolate anion then acts as a base to deprotonate the resulting intermediate, regenerating the primary amine catalyst and releasing the aldol product.

It is hypothesized that this compound could perform a similar co-catalytic role. The bulky adamantyl group might offer advantages in terms of catalyst solubility in non-polar solvents and could create a specific steric environment that influences the diastereoselectivity of the reaction.

Table 1: Effect of 2,4-Dinitrophenol (DNP) as a Co-catalyst in the Asymmetric Aldol Reaction

| Ketone | Aldehyde | Primary Amine Catalyst | Additive (20 mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | 4-Nitrobenzaldehyde | L-prolinamide | None | 5 | 10:90 | 5 (anti) |

| Cyclohexanone | 4-Nitrobenzaldehyde | L-prolinamide | DNP | 92 | 15:85 | 95 (anti) |

| Acetone | 4-Nitrobenzaldehyde | L-tryptophanamide | None | <5 | - | - |

| Acetone | 4-Nitrobenzaldehyde | L-tryptophanamide | DNP | 85 | - | 70 |

Data adapted from a study on the co-catalytic effect of 2,4-dinitrophenol. The specific use of this compound in such a system remains an area for future investigation.

Influence of Adamantyl Stereochemistry on Chiral Induction in Catalytic Systems

The adamantyl group is a rigid and sterically demanding achiral moiety. However, its incorporation into a chiral catalyst scaffold can have a profound impact on the stereochemical outcome of a reaction. The bulkiness of the adamantyl group can effectively shield one face of the catalytic center, directing the approach of the substrate and thereby enhancing enantioselectivity. acs.org